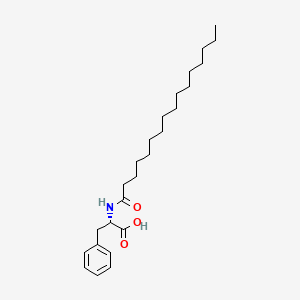
3,5-Difluoro-l-phenylalanine
Overview
Description
3,5-Difluoro-l-phenylalanine, also known as DFPA, is an aromatic amino acid . It’s used as a pharmaceutical intermediate . The molecular formula is C9H9F2NO2 and the molecular weight is 201.17 g/mol.
Synthesis Analysis
The synthesis of DL-3,5-DIFLUOROPHENYLALANINE can be achieved from 3,5-Difluorobenzyl bromide .Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-l-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID is 2018696 .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Difluoro-l-phenylalanine are not detailed in the search results, it’s worth noting that fluorinated amino acids are known to enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Difluoro-l-phenylalanine include a density of 1.4±0.1 g/cm3, a boiling point of 295.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.5±3.0 kJ/mol and a flash point of 132.3±27.3 °C .Scientific Research Applications
3,5-Difluoro-l-phenylalanine: A Comprehensive Analysis of Scientific Research Applications:
High-Quality Peptide Production
3,5-Difluoro-l-phenylalanine is utilized in the synthesis of high-quality peptides. Peptides are short chains of amino acids that are essential in biological research and pharmaceutical development due to their role in various biological processes .
Pharmaceutical Intermediates
This compound serves as an intermediate in pharmaceutical manufacturing. Intermediates are crucial components that are transformed through chemical reactions to become active pharmaceutical ingredients .
Protein Structure and Function Studies
Selective fluorination of amino acids like 3,5-Difluoro-l-phenylalanine allows researchers to investigate the stability, structure, and function of proteins. This is vital for understanding protein behavior and designing drugs that target specific proteins .
Bioprocessing and Cell Culture
In bioprocessing and cell culture, 3,5-Difluoro-l-phenylalanine can be used to study cellular processes and develop therapies, especially in the field of cell and gene therapy .
Potential Applications
Given its role in peptide synthesis and protein studies, 3,5-Difluoro-l-phenylalanine may have potential applications in:
The current literature provides a glimpse into the applications of 3,5-Difluoro-l-phenylalanine, but there is potential for further exploration in various fields of scientific research.
Thermo Fisher Scientific - 3,5-Difluoro-N-Fmoc-L-phenylalanine Thermo Fisher Scientific - N-Boc-3,5-difluoro-L-phenylalanine Walsh Medical Media - Fluorinated Aromatic Amino Acids and its Therapeutic Applications Thermo Fisher Scientific - N-Boc-3,5-difluoro-L-phenylalanine Fisher Scientific - N-Boc-3,5-difluoro-L-phenylalanine
Safety and Hazards
Future Directions
The unique physical and chemical properties of 3,5-Difluoro-l-phenylalanine have gained attention in the scientific community. Its role in enhancing the stability of protein folds and its use as a valuable analogue for investigating various biological processes suggest potential for future therapeutic applications .
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351997 | |
| Record name | 3,5-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-l-phenylalanine | |
CAS RN |
31105-91-6 | |
| Record name | 3,5-Difluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)




![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)







